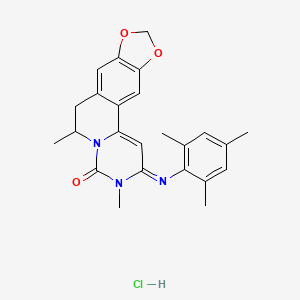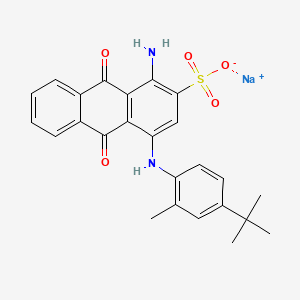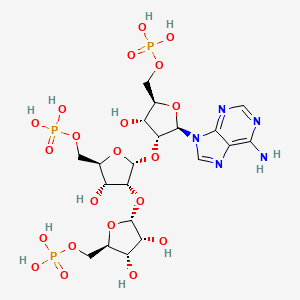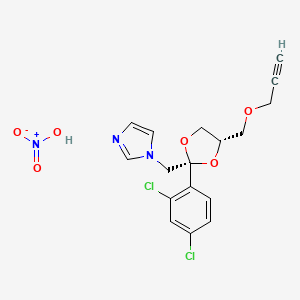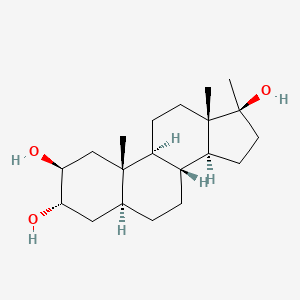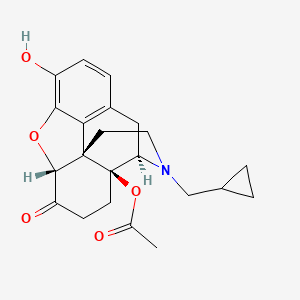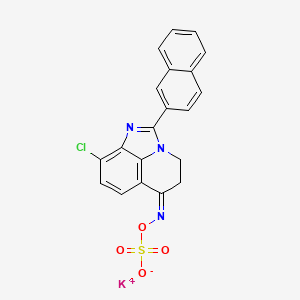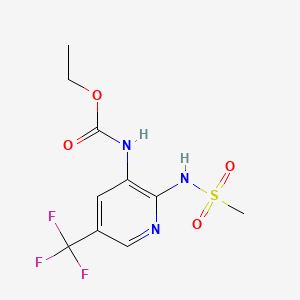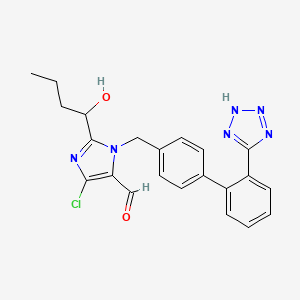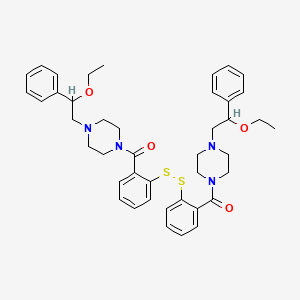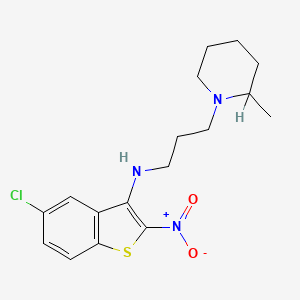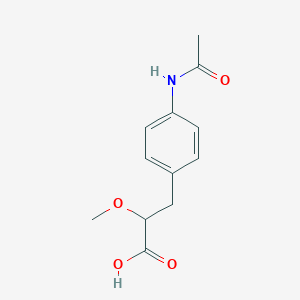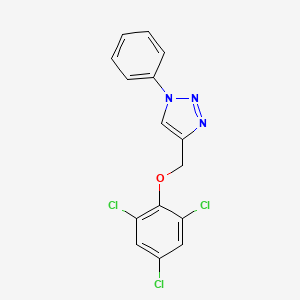![molecular formula C14H14IN5O B12725203 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine CAS No. 396653-34-2](/img/structure/B12725203.png)
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of an iodine atom at the 2-position, a methoxyphenylmethyl group at the 9-position, and a methyl group at the N-position of the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a purine derivative, followed by the introduction of the methoxyphenylmethyl group through a nucleophilic substitution reaction. The final step involves the methylation of the nitrogen atom in the purine ring. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodine atom to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Applications De Recherche Scientifique
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are often related to its ability to modulate biochemical processes, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine: shares structural similarities with other purine derivatives, such as:
Uniqueness
The presence of the iodine atom at the 2-position and the methoxyphenylmethyl group at the 9-position imparts unique chemical and biological properties to this compound
Propriétés
Numéro CAS |
396653-34-2 |
|---|---|
Formule moléculaire |
C14H14IN5O |
Poids moléculaire |
395.20 g/mol |
Nom IUPAC |
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine |
InChI |
InChI=1S/C14H14IN5O/c1-16-12-11-13(19-14(15)18-12)20(8-17-11)7-9-5-3-4-6-10(9)21-2/h3-6,8H,7H2,1-2H3,(H,16,18,19) |
Clé InChI |
ZVYTYSPUDKDXTF-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C(=NC(=N1)I)N(C=N2)CC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


